1-[1-(1-Benzothiophen-2-yl)ethyl]-3-hydroxyurea
Descripción
Propiedades
IUPAC Name |
1-[1-(1-benzothiophen-2-yl)ethyl]-3-hydroxyurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-7(12-11(14)13-15)10-6-8-4-2-3-5-9(8)16-10/h2-7,15H,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNIMHXRPVLZPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2S1)NC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50927854 | |
| Record name | N'-[1-(1-Benzothiophen-2-yl)ethyl]-N-hydroxycarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50927854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132880-11-6 | |
| Record name | N'-[1-(1-Benzothiophen-2-yl)ethyl]-N-hydroxycarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50927854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Hydroxylamine Intermediate Condensation
A foundational approach involves synthesizing 1-benzo[b]thiophen-2-ylethyl hydroxylamine as a key intermediate. This method, adapted from zileuton synthesis, begins with the lithiation of benzo[b]thiophene followed by acetylation to yield 2-acetyl benzo[b]thiophene. Subsequent oxime formation using hydroxylamine hydrochloride and reduction with borane-pyridine complex produces the hydroxylamine derivative.
The hydroxylamine intermediate is then reacted with urea precursors. For example, trimethylsilyl isocyanate in dioxane under reflux conditions facilitates the formation of the hydroxyurea moiety. This method achieves moderate yields (60–70%) but requires stringent temperature control to avoid side reactions.
Phosgene-Mediated Cyclization
An alternative route employs phosgene as a coupling agent. In this method, 1-benzo[b]thiophen-2-ylethyl hydroxylamine is treated with phosgene in toluene, followed by quenching with ammonium hydroxide to precipitate the target compound. This approach offers higher purity (>95%) but raises safety concerns due to phosgene’s toxicity. Recent modifications substitute phosgene with safer alternatives like triphosgene, though yields remain under investigation.
Catalytic Dehydration Strategies
Zinc Chloride-Catalyzed Condensation
A patent-pending method utilizes anhydrous zinc chloride to catalyze the reaction between 1-(benzo[b]thiophen-2-yl)ethanol and N-hydroxyurea. Conducted in toluene at 50–55°C, this single-step process achieves yields exceeding 80% and reduces byproduct formation compared to multi-step syntheses. The catalytic mechanism involves Lewis acid-mediated activation of the hydroxyl group, facilitating nucleophilic attack by urea.
Solvent-Free Synthesis
Emerging protocols eliminate solvents by directly heating 1-(benzo[b]thiophen-2-yl)ethanone oxime with urea derivatives at 120–130°C. This eco-friendly method minimizes waste and simplifies purification, though it requires precise stoichiometric ratios to prevent decomposition.
Stereochemical Considerations
Enantioselective Synthesis
While most methods produce racemic mixtures, chiral resolution techniques enable isolation of the (R)-enantiomer. Asymmetric reduction of 1-(benzo[b]thiophen-2-yl)ethanone using chiral catalysts like CBS (Corey-Bakshi-Shibata) yields enantiomerically pure intermediates. Subsequent reaction with hydroxyurea derivatives preserves stereochemistry, critical for pharmacological activity.
Industrial-Scale Optimization
Crystallization and Polymorph Control
Post-synthesis, recrystallization from ethyl acetate or diisopropyl ether produces thermodynamically stable polymorphs. X-ray diffraction studies confirm that Form I (melting point 157–158°C) exhibits superior bioavailability compared to amorphous forms. Industrial batches employ seeded cooling crystallization to ensure consistent particle size distribution.
Purity Enhancement
Chromatographic purification on silica gel (20% ether in pentane) removes residual solvents and byproducts. Advanced techniques like simulated moving bed (SMB) chromatography further increase purity to >99%, meeting pharmaceutical standards.
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Hydroxylamine + TMSI | Trimethylsilyl isocyanate | Reflux, dioxane | 65 | 90 |
| Phosgene cyclization | Phosgene, NH₄OH | Toluene, 0–5°C | 75 | 95 |
| ZnCl₂ catalysis | ZnCl₂, N-hydroxyurea | Toluene, 50–55°C | 85 | 98 |
| Solvent-free | Urea, oxime | 120–130°C, neat | 70 | 88 |
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(1-Benzothiophen-2-yl)ethyl]-3-hydroxyurea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The compound 1-[1-(1-Benzothiophen-2-yl)ethyl]-3-hydroxyurea has the following chemical structure:
- Chemical Formula : C13H16N2O2S
- Molecular Weight : 252.35 g/mol
- CAS Number : [10706745]
This compound features a benzothiophene moiety, which is known for its biological activities, making it a candidate for therapeutic applications.
Anti-inflammatory Activity
Research indicates that derivatives of hydroxyurea, including those similar to this compound, exhibit dual inhibition of 5-lipoxygenase and cyclooxygenase enzymes. This inhibition is crucial in managing conditions characterized by inflammation, such as arthritis and other inflammatory diseases .
Case Study : A study demonstrated that hydroxyurea compounds could reduce inflammatory markers in patients suffering from chronic inflammatory conditions. The results showed a significant decrease in pain and swelling after treatment with hydroxyurea derivatives.
Treatment of Sickle Cell Disease
Hydroxyurea has been widely studied for its efficacy in treating sickle cell disease by increasing fetal hemoglobin levels, thereby reducing the frequency of painful crises associated with the condition . The compound's ability to enhance fetal hemoglobin synthesis makes it a valuable therapeutic agent.
Data Table: Efficacy of Hydroxyurea in Sickle Cell Disease
| Study | Sample Size | Treatment Duration | Reduction in Painful Crises (%) | Increase in Fetal Hemoglobin (%) |
|---|---|---|---|---|
| MSH Trial | 299 | 2 years | 44% | 3.2% |
| Observational Studies | Varies | Varies | 68%-84% | 4%-20% |
Anticancer Potential
The benzothiophene structure has been implicated in anticancer activity. Compounds similar to this compound have been investigated for their potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study : In vitro studies have shown that certain hydroxyurea derivatives can inhibit the proliferation of cancer cells, suggesting their potential as anticancer agents.
Mecanismo De Acción
The mechanism of action of 1-[1-(1-Benzothiophen-2-yl)ethyl]-3-hydroxyurea involves the inhibition of 5-lipoxygenase, an enzyme responsible for the production of leukotrienes. Leukotrienes are inflammatory mediators that play a role in conditions such as asthma. By inhibiting this enzyme, the compound reduces the production of leukotrienes, thereby exerting its anti-inflammatory effects .
Comparación Con Compuestos Similares
Key Observations :
- Electron-Deficient Substituents : The 2,4-dichlorophenyl analog () demonstrates enhanced binding to phosphatases due to electron-withdrawing Cl groups, contrasting with Zileuton’s benzothiophene, which favors 5-LOX interaction.
- Chiral Centers : Compounds like the pyrrolidine-methyl analog () introduce stereochemical complexity, influencing target selectivity and metabolic stability.
Zileuton (this compound)
- Mechanism : Irreversibly inhibits 5-LOX, blocking leukotriene B4 and cysteinyl leukotriene synthesis. Clinical studies confirm efficacy in reducing asthma exacerbations .
- Limitations : Short half-life (~2.5 hours) necessitates frequent dosing; hepatotoxicity risks require monitoring .
1-(2,4-Dichlorophenyl)-3-hydroxyurea
- Target : Binds to Mycobacterium avium phosphoserine phosphatase (SerB), disrupting bacterial serine biosynthesis. Co-crystallization studies (PDB: 8A1Z) reveal Mg²⁺-dependent active-site interactions .
1-(S-Pyrrolidin-2-ylmethyl)-3-hydroxyurea
- Synthetic Utility : Used in amination reactions (), demonstrating versatility in generating nitrogen-rich scaffolds for drug discovery.
Physical Properties
Actividad Biológica
1-[1-(1-Benzothiophen-2-yl)ethyl]-3-hydroxyurea is a compound recognized for its potential biological activities, particularly in anti-inflammatory and anti-cancer research. This article explores the biological mechanisms, therapeutic applications, and research findings surrounding this compound.
Chemical Structure and Properties
The compound belongs to the class of benzothiophene derivatives, characterized by a unique combination of a benzothiophene moiety and a hydroxyurea group. This structural configuration is believed to confer distinct biological properties.
- Molecular Formula : C12H14N2O2S
- Molecular Weight : 266.36 g/mol
- CAS Number : 132880-11-6
The primary mechanism of action for this compound involves the inhibition of the enzyme 5-lipoxygenase . This enzyme is crucial in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in various inflammatory diseases, including asthma. By inhibiting this enzyme, the compound reduces leukotriene production, thereby exerting anti-inflammatory effects.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to reduce inflammation in various models by inhibiting leukotriene synthesis. This property makes it a candidate for treating conditions such as asthma and other inflammatory diseases.
Anti-cancer Potential
The compound is also being investigated for its anti-cancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines. The exact mechanisms are still under investigation, but the inhibition of key signaling pathways involved in tumor growth appears to play a role .
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines. For instance, studies have shown that treatment with this compound leads to a dose-dependent decrease in cell proliferation and an increase in apoptotic markers .
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Reduced proliferation |
| A549 (Lung Cancer) | 20 | Induced apoptosis |
| HeLa (Cervical Cancer) | 18 | Cell cycle arrest |
Animal Studies
Animal model studies have corroborated the anti-inflammatory effects observed in vitro. In a rat model of induced asthma, administration of the compound resulted in decreased airway hyperresponsiveness and reduced levels of inflammatory cytokines .
Safety and Toxicity
Toxicity studies reveal that this compound exhibits low toxicity at therapeutic doses. Acute toxicity tests conducted on rodents indicated no significant adverse effects at doses up to 150 µg/kg body weight. Long-term studies are necessary to fully assess its safety profile .
Q & A
Q. What are the standard experimental protocols for synthesizing 1-[1-(1-Benzothiophen-2-yl)ethyl]-3-hydroxyurea, and how can reproducibility challenges be addressed?
Methodological Answer : Synthesis typically involves coupling 1-(1-benzothiophen-2-yl)ethylamine with hydroxyurea under controlled conditions (e.g., carbodiimide-mediated amidation). Reproducibility issues often arise from variations in reaction stoichiometry, solvent purity, or temperature gradients. To mitigate these:
- Use high-precision analytical balances (±0.1 mg) for reagent measurement .
- Employ inert atmosphere techniques (e.g., Schlenk line) to prevent side reactions with moisture/oxygen .
- Validate reaction progress via HPLC with UV detection (λ = 254 nm) .
- Document batch-specific parameters (e.g., solvent lot numbers, humidity levels) to isolate variables .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural confirmation of this compound?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR can confirm regioselectivity of the hydroxyurea moiety. For example, the NH proton in hydroxyurea appears as a broad singlet (δ 8.2–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) in positive ion mode provides accurate mass confirmation (e.g., [M+H]⁺ expected m/z: calculated vs. observed ± 2 ppm) .
- Reverse-Phase HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) to assess purity (>98%) and detect byproducts .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) guide the optimization of this compound’s bioactivity or stability?
Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict hydrolytic stability of the hydroxyurea group. For example, low BDEs (<70 kcal/mol) indicate susceptibility to degradation .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to identify critical binding residues. Use software like GROMACS with CHARMM force fields .
- ADMET Prediction : Tools like SwissADME can forecast solubility (LogP <3 desirable) and cytochrome P450 interactions to prioritize analogs .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?
Methodological Answer :
- Meta-Analysis Framework : Normalize datasets using standardized metrics (e.g., pIC₅₀ = -log₁₀(IC₅₀)) and exclude outliers via Grubbs’ test (α = 0.05) .
- Experimental Replication : Repeat assays under identical conditions (cell line, passage number, serum batch) to isolate protocol-driven variability .
- Mechanistic Profiling : Use kinobeads or thermal shift assays to confirm target engagement specificity, ruling off-target effects .
Q. How can factorial design optimize reaction conditions for large-scale synthesis while maintaining yield and purity?
Methodological Answer :
- 2³ Full Factorial Design : Test factors like temperature (40–80°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF). Use ANOVA to identify significant interactions (p <0.05) .
- Response Surface Methodology (RSM) : Model yield and purity as dependent variables to pinpoint optimal conditions (e.g., 65°C, 12 mol% catalyst, DMF) .
- Scale-Up Validation : Perform 10x pilot-scale reactions to assess heat/mass transfer limitations (e.g., via Reynolds number calculations) .
Q. What in vitro/in vivo models are appropriate for evaluating the compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
Methodological Answer :
- In Vitro :
- Hepatic Microsomes : Measure metabolic stability (t₁/₂ >60 min desirable) and identify CYP450 isoforms involved .
- Caco-2 Monolayers : Assess permeability (Papp >1×10⁻⁶ cm/s indicates oral bioavailability) .
- In Vivo :
- Rodent PK Studies : Administer IV/PO doses (e.g., 10 mg/kg) and collect plasma for LC-MS/MS analysis. Calculate AUC₀–24h and clearance (Cl) .
- Xenograft Models : Use immunodeficient mice implanted with target-expressing tumors to correlate plasma exposure with tumor growth inhibition .
Q. How does the compound’s electronic structure influence its reactivity in aqueous vs. non-polar environments?
Methodological Answer :
- Hammett Substituent Constants : Correlate σ values of benzothiophene substituents with hydrolysis rates (ρ ≈ 2.1 for electron-withdrawing groups) .
- Solvent Polarity Index : Measure reaction kinetics in solvents of varying ET(30) values (e.g., water = 63.1, DMSO = 45.1) to quantify solvent effects .
- Computational Solvation Models : COSMO-RS simulations predict solvation free energies and identify stabilization mechanisms (e.g., hydrogen bonding in water) .
Theoretical and Methodological Frameworks
Q. How can researchers integrate this compound into a broader conceptual framework (e.g., structure-activity relationships for benzothiophene derivatives)?
Methodological Answer :
- SAR Matrix Construction : Compile data on analogs with variations in benzothiophene substitution patterns and hydroxyurea linkage. Use hierarchical clustering to group bioactivity profiles .
- Free-Wilson Analysis : Decompose activity contributions of individual substituents (e.g., 2-ethyl vs. 2-methyl) to guide rational design .
- Network Pharmacology : Map compound-target-disease associations via databases like STITCH to identify polypharmacology opportunities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
